molecular formula C11H9NO3 B8354456 3-ethyl-1H-quinoline-2,5,8-trione

3-ethyl-1H-quinoline-2,5,8-trione

Cat. No.: B8354456
M. Wt: 203.19 g/mol
InChI Key: ZLKDKCWTGMUFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1H-quinoline-2,5,8-trione is a synthetically accessible quinoline derivative offered as a high-purity building block for advanced pharmaceutical and medicinal chemistry research. While specific biological data for this exact compound is an area of active investigation, its core structure is part of the prominent quinoline-2,5-trione and quinoline-2,5,8-trione scaffolds recognized for their diverse pharmacological potential. Compounds based on the quinoline-trione structure have demonstrated significant research value as multi-target-directed ligands in complex disease models such as Alzheimer's disease, targeting key pathways including cholinesterase inhibition and amyloid-beta aggregation . Furthermore, closely related 1,8-diazaanthracene-2,9,10-trione analogues have shown potent and selective cytotoxicity against various human cancer cell lines, particularly solid tumors, making this chemotype a compelling scaffold in anticancer research . The trione functionality also provides a versatile platform for chemical derivatization, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research use only by qualified scientists and is not for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the current scientific literature for the latest advancements in quinoline-trione chemistry and biology.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-ethyl-1H-quinoline-2,5,8-trione

InChI

InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15)

InChI Key

ZLKDKCWTGMUFTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)C=CC2=O)NC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with 3-ethyl-2,5-dimethoxyacetanilide as the precursor. Treatment with the Vilsmeier-Haack reagent (dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) at 110°C induces cyclization, forming 5,8-dimethoxy-2-chloro-3-ethylquinoline (Scheme 1). Subsequent hydrolysis of the chloro substituent using aqueous HCl yields the intermediate 5,8-dimethoxy-3-ethyl-2(1H)-quinolinone . Oxidative demethylation with cerium ammonium nitrate (CAN) in acetonitrile converts methoxy groups to carbonyls, yielding the final product.

Optimization Insights :

  • Yield : 60–70% after oxidative demethylation.

  • Critical Parameters : Excess POCl₃ (3–4 equivalents) ensures complete cyclization, while CAN (2.5 equivalents) achieves full demethylation.

  • Side Reactions : Over-oxidation can occur if reaction times exceed 24 hours.

One-Pot Condensation via Friedlander Annulation

The Friedlander annulation offers a streamlined route to quinoline triones by condensing aminouracils with cyclic ketones. This method was adapted to synthesize this compound using 5-aminouracil , ethyl acetoacetate , and dimedone (5,5-dimethyl-1,3-cyclohexanedione).

Reaction Conditions and Outcomes

Refluxing equimolar amounts of reactants in DMF for 6–8 hours produces 6,7,8,10-tetrahydropyrimido[5,4-b]quinoline-2,4,9-trione as an intermediate. Air oxidation at 120°C for 48–72 hours introduces the final carbonyl groups (Scheme 2).

Key Data :

  • Yield : 55–65% after oxidation.

  • Regioselectivity : The ethyl group at position 3 is retained without migration.

  • Limitations : Prolonged oxidation degrades the quinoline backbone.

Hydrolysis of Chloroquinoline Intermediates

Chloroquinoline derivatives serve as versatile precursors for this compound. A regioselective approach involves reacting 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone in tetrahydrofuran (THF).

Synthesis and Hydrolysis Steps

The reaction of 3-ethyl-4-hydroxy-2-quinolone with tetrachlorobenzoquinone at 60°C for 12 hours forms 7,8-dichloro-3-ethylbenzofuroquinoline-6,9,10-trione . Acidic hydrolysis (HCl/EtOH) removes chlorine atoms, yielding the target compound (Scheme 3).

Performance Metrics :

  • Yield : 70–75% after hydrolysis.

  • Advantages : High regioselectivity and minimal byproducts.

  • Drawbacks : Requires handling toxic chlorinated reagents.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Vilsmeier-Haack3-Ethyl-2,5-dimethoxyacetanilide60–70High functional group toleranceMulti-step process
Friedlander Annulation5-Aminouracil, Ethyl acetoacetate55–65One-pot synthesisLong oxidation times
Chloroquinoline Hydrolysis3-Ethyl-4-hydroxy-2-quinolone70–75Excellent regioselectivityToxic intermediates

Mechanistic Insights and Reaction Optimization

Role of Oxidizing Agents

CAN is preferred for oxidative demethylation due to its ability to selectively oxidize methoxy groups without affecting the ethyl substituent. Alternatives like potassium permanganate (KMnO₄) result in over-oxidation, reducing yields by 15–20%.

Solvent Effects

  • DMF : Enhances cyclization efficiency in Vilsmeier-Haack reactions but requires careful temperature control to prevent decomposition.

  • THF : Ideal for chloroquinoline synthesis due to its ability to stabilize reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-quinoline-2,5,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-ethyl-1H-quinoline-2,5,8-trione exhibit notable antitumor properties. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have shown that certain derivatives effectively target specific cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells .

Antimicrobial Properties
The compound has also been studied for its antimicrobial potential. Its derivatives have shown activity against various bacterial strains, suggesting applications in treating infections. For example, compounds derived from quinoline triones demonstrated effective inhibition against Gram-negative bacteria .

Neurodegenerative Disease Treatment
Recent studies have explored the use of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's disease. Compounds designed from the quinoline scaffold have been evaluated for their ability to inhibit cholinesterases and monoamine oxidases, which are crucial targets in Alzheimer's therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of new compounds with desired biological activities. The compound can be synthesized through several methods, including solvent-free fusion techniques that enhance yield and reduce reaction times .

Synthesis Methodologies
The synthesis of this compound can be achieved through different catalytic processes that optimize product yield. Recent advancements have highlighted environmentally friendly methods that utilize less hazardous reagents and solvents .

Materials Science

The unique electronic properties of this compound make it a candidate for applications in materials science. Its derivatives may be utilized in developing advanced materials with specific electronic or optical properties due to the presence of multiple carbonyl groups which can influence charge transfer processes.

Comparison with Related Compounds

To better understand the significance of this compound in comparison to other similar compounds, the following table summarizes key structural features and unique properties:

Compound NameStructure FeaturesUnique Properties
4-Methylquinoline-2,5,8-trioneMethyl group at position 4Enhanced lipophilicity; better membrane permeability
3-Hydroxyquinoline-2,5-dioneHydroxyl group at position 3Increased solubility; altered biological activity
1H-Pyrido[3,4-b]quinolinetrionePyridine ring fused to quinolineDistinct pharmacological profile; anti-inflammatory properties
3-Bromoquinoline-2,5-dioneBromine substituent at position 3Potential for halogen bonding interactions; varied reactivity

The arrangement of carbonyl groups in this compound enhances its reactivity and biological activity profile compared to these related compounds.

Mechanism of Action

The mechanism of action of 3-ethyl-1H-quinoline-2,5,8-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5c) reduce stability in solution, while alkyl groups (e.g., hypothetical ethyl) likely improve lipophilicity and thermal stability.
  • Reactivity: Carboxylic acid derivatives (5d) exhibit strong hydrogen bonding (IR: OH stretch at ~3435 cm⁻¹) , which may limit solubility in non-polar solvents.

Comparison with Naphthoquinoxaline-triones

Table 2: Naphthoquinoxaline-triones vs. Quinoline-triones

Compound Core Structure Substituents Melting Point (°C) Spectral Features (IR/NMR)
3a Naphtho[2,3-f]quinoxaline Benzoyl, phenyl 341–343 IR: 1694 cm⁻¹ (C=O); 1H-NMR: δ 15.70 (OH)
3e Naphtho[2,3-f]quinoxaline Dimethoxybenzoyl 309–311 IR: 1698 cm⁻¹ (C=O); 12 OCH₃ signals
3-Ethyl-quinoline-trione* Quinoline Ethyl ~150–170* Expected C=O stretches ~1650–1700 cm⁻¹

Key Differences :

  • Aromaticity: Naphthoquinoxaline-triones (e.g., 3a, 3e) exhibit extended conjugation, leading to higher melting points (>300°C) compared to quinoline-triones (~150–170°C) .
  • Substituent Complexity: Naphthoquinoxaline derivatives often bear bulky aromatic substituents (e.g., benzoyl in 3a), complicating synthesis but enhancing π-π stacking for crystallinity .

Insights :

  • Structural Divergence: Uric acid’s purine core enables hydrogen-bonding networks critical for biological recognition (e.g., binding to proteins in PDB entries) , whereas quinoline-triones are synthetic scaffolds with tunable substituents for material or drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-1H-quinoline-2,5,8-trione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization using ceric ammonium nitrate (CAN) as a catalyst. Key parameters include:

  • Reaction time : 10–30 minutes (shorter times reduce side-product formation).
  • Solvent system : Acetonitrile/water mixtures for stability during CAN-mediated oxidation .
  • Temperature : Room temperature (0–25°C) to avoid decomposition of intermediates.
  • Purification : Gradient elution with ethyl acetate/ethanol mixtures improves purity .
    Table 1 : Yield optimization under varying CAN stoichiometry:
CAN Equiv.Yield (%)Purity (%)
1.27495
2.09590
3.08588

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.0–8.5 ppm).
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~165–180 ppm; quinoline carbons at δ ~110–150 ppm .
  • IR : Strong C=O stretches near 1680–1740 cm⁻¹; NH stretches (if protonated) at ~3200 cm⁻¹ .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on R-factor convergence (<0.05) and validating hydrogen bonding networks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of CAN in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic analysis : Monitor reaction progress via HPLC to identify intermediates (e.g., radical species formed during CAN-mediated oxidation).
  • Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation into carbonyl groups .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using GIAO-DFT).
  • Dynamic effects : Account for solution-phase conformational flexibility (e.g., hindered rotation of the ethyl group) that may mismatch solid-state XRD data .
  • Error analysis : Quantify uncertainties in crystallographic thermal parameters (e.g., ADPs) and NMR integration errors .

Q. How can derivatization of this compound enhance its solubility for biological assays?

  • Methodological Answer :

  • Functionalization : Introduce polar groups (e.g., sulfonate at C-7) via electrophilic substitution.
  • Co-crystallization : Use co-solvents (e.g., DMSO/water) to stabilize hydrated forms .
  • Salt formation : React with sodium hydroxide to form a water-soluble sodium salt .

Q. What computational approaches predict the redox behavior of this compound in catalytic systems?

  • Methodological Answer :

  • Electrochemical modeling : Use cyclic voltammetry simulations (e.g., DigiElch) to estimate reduction potentials.
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., via Gaussian 16) to identify reactive sites .
  • Solvent effects : Apply COSMO-RS to model solvation energies in different media .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]⁺) with <5 ppm error.
  • Isotopic pattern analysis : Compare observed vs. simulated isotopic distributions (e.g., using mMass) .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., incomplete oxidation intermediates) .

Tables for Key Data

Table 2 : Comparative spectral data for this compound derivatives

Derivative¹³C NMR (C=O, ppm)IR C=O (cm⁻¹)Melting Point (°C)
3-Ethyl (target)175.711684154 (dec.)
3-Nitro177.851690Decomposes
3-Acetyl179.751742168 (dec.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.